molecular formula C8H10Cl2N2 B024430 4-tert-Butyl-3,6-dichloropyridazine CAS No. 22808-29-3

4-tert-Butyl-3,6-dichloropyridazine

Cat. No. B024430
CAS RN: 22808-29-3
M. Wt: 205.08 g/mol
InChI Key: DTUZXHRABOWYAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-tert-Butyl-3,6-dichloropyridazine often involves multi-step reactions starting from simple precursors like tert-butylhydrazine, dichloroacrylic acid, and tert-butylphenyl methanethiol. A notable example includes the synthesis of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, which demonstrates the potential routes for synthesizing tert-butyl and dichloropyridazine derivatives through carefully designed synthetic pathways (Liang-zhong Xu et al., 2006).

Molecular Structure Analysis

The crystal structure analysis of similar compounds provides insight into the molecular geometry, inter- and intramolecular interactions, and stabilization mechanisms of 4-tert-Butyl-3,6-dichloropyridazine derivatives. For instance, studies on related compounds highlight orthorhombic crystal systems and detailed hydrogen bonding interactions, which are crucial for understanding the structural aspects of such molecules (Zou Xia, 2001).

Chemical Reactions and Properties

Chemical reactions involving 4-tert-Butyl-3,6-dichloropyridazine derivatives vary widely, including reactions with hydrazines to form hydrazones, pyrazolines, or pyridazinones, depending on the reaction conditions. Such reactivity patterns offer a glimpse into the versatile chemistry of tert-butyl and dichloropyridazine-containing compounds, which can be manipulated for the synthesis of a wide range of derivatives (Javier Figueroa et al., 2006).

Scientific Research Applications

Synthesis of Complex Molecules

4-tert-Butyl-3,6-dichloropyridazine has been utilized in the synthesis of complex molecular structures, such as dinuclear complexes and pyrazolo[3,4-c]pyridazines derivatives, which show promising applications in water oxidation and catalysis. For instance, Zong and Thummel (2005) developed a series of well-organized dinuclear complexes that demonstrate significant potential in oxygen evolution reactions, a critical process for water oxidation (Zong & Thummel, 2005). Additionally, Wunderlich and Knochel (2008) reported on the efficient mono- and bis-functionalization of 3,6-dichloropyridazine, leading to highly substituted pyrazolo[3,4-c]pyridazines derivatives, underscoring its versatility in organic synthesis (Wunderlich & Knochel, 2008).

Development of New Materials

The research on 4-tert-Butyl-3,6-dichloropyridazine extends to the development of new materials, such as light-colored fluorinated polyimides, which exhibit excellent thermal stability and electrical properties. Lu et al. (2014) synthesized a series of poly(pyridine–imide)s with tert-butyl substituents, demonstrating good solubility and thermal stability, making them suitable for advanced electronic applications (Lu et al., 2014).

Catalytic Applications

Moreover, 4-tert-Butyl-3,6-dichloropyridazine has found applications in catalysis, particularly in the synthesis of copper complexes for oxidation reactions. Manzur et al. (2000) prepared binuclear copper(II) complexes that catalyze the oxidation of 3,5-di-tert-butylcatechol, a reaction pertinent to environmental chemistry and the pharmaceutical industry (Manzur et al., 2000).

Safety And Hazards

The safety information for 4-tert-Butyl-3,6-dichloropyridazine includes several hazard statements: H302-H315-H319-H332-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

4-tert-butyl-3,6-dichloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2/c1-8(2,3)5-4-6(9)11-12-7(5)10/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUZXHRABOWYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40945486
Record name 4-tert-Butyl-3,6-dichloropyridazine
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Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butyl-3,6-dichloropyridazine

CAS RN

22808-29-3
Record name 4-tert-Butyl-3,6-dichloropyridazine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridazine, 3,6-dichloro-4-(1,1-dimethylethyl)-
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Record name 4-tert-Butyl-3,6-dichloropyridazine
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Record name 4-tert-butyl-3,6-dichloropyridazine
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Synthesis routes and methods I

Procedure details

A 375 g. portion of 3,6-dichloropyridazine was slurried with 578 g. of pivalic acid in 367 g. of sulfuric acid and 1500 ml. of water, and the mixture was warmed to 40°. Then 48.2 g. of silver nitrate was added, and the mixture was heated to 62°. To it was added 1 kg. of ammonium persulfate in 2 liters of water over a period of 1 hour. The temperature rose exothermically, and was controlled at 80° maximum. After the addition, the mixture was stirred for 15 minutes, and was then cooled to 15° with an ice-water bath. The mixture was then cooled further by the addition of ice, and its pH was adjusted to 9 with ammonium hydroxide. It was then stirred vigorously for 1 hour, while gummy material was scraped from the sides of the vessel as needed. It was then filtered, and the solids were washed with 2 liters of water and dried on the filter pad. The solids were then slurried in 5 liters of diethyl ether and the slurry was filtered. The filtrate was washed three times with 500 ml. portions of 1N sodium hydroxide, and the washes were combined and extracted with 500 ml. of diethyl ether. That ether was combined with the first ether filtrate, and was washed with 500 ml. of brine. The organic layer was dried over magnesium sulfate and carbon treated at the reflux temperature. It was then cooled and filtered through diatomaceous earth, and the filtrate was evaporated under vacuum to obtain 449 g. of the desired intermediate.
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Synthesis routes and methods II

Procedure details

Concentrated sulphuric acid (53.6 ml, 1.0 mol) was added carefully to a stirred suspension of 3,6-dichloropyridazine (50.0 g, 0.34 mol) in water (1.25 l). This mixture was then heated to 70° C. (internal temperature) before the addition of trimethylacetic acid (47.5 ml, 0.41 mol). A solution of silver nitrate (11.4 g, 0.07 mol) in water (20 ml) was then added over approximately one minute. This caused the reaction mixture to become milky in appearance. A solution of ammonium persulphate (230 g, 1.0 mol) in water (0.63 l) was then added over 20-30 minutes. The internal temperature rose to approximately 85° C. During the addition the product formed as a sticky precipitate. Upon complete addition the reaction was stirred for an additional 10 minutes, then allowed to cool to room temperature. The mixture was then poured onto ice and basified with concentrated aqueous ammonia, with the addition of more ice as required to keep the temperature below 10° C. The aqueous was extracted with dichloromethane (3×300 ml). The combined extracts were dried (MgSO4), filtered and evaporated to give 55.8 g of crude product as an oil. This was purified by silica gel chromatography using 0-15% ethyl acetate in hexane as eluent to give 37.31 g (53%) of the desired compound. Data for the title compound: 1H NMR (360 MHz, d6-DMSO) δ1.50 (9H, s), 7.48 (1H, s); MS (ES+) m/e 205 [MH]+, 207 [MH]+.
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